Cas no 2377030-81-2 ((1R,5S)-1,5-Dimethyl-3-azabicyclo[3.2.0]heptane)
![(1R,5S)-1,5-Dimethyl-3-azabicyclo[3.2.0]heptane structure](https://www.kuujia.com/scimg/cas/2377030-81-2x500.png)
(1R,5S)-1,5-Dimethyl-3-azabicyclo[3.2.0]heptane Chemical and Physical Properties
Names and Identifiers
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- (1R,5S)-1,5-Dimethyl-3-azabicyclo[3.2.0]heptane
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- Inchi: 1S/C8H15N/c1-7-3-4-8(7,2)6-9-5-7/h9H,3-6H2,1-2H3/t7-,8+
- InChI Key: PTUWNRVFZNLHBD-OCAPTIKFSA-N
- SMILES: N1C[C@@]2(C)CC[C@@]2(C)C1
Computed Properties
- Exact Mass: 125.120449483 g/mol
- Monoisotopic Mass: 125.120449483 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 128
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 125.21
- Topological Polar Surface Area: 12
- XLogP3: 1.4
(1R,5S)-1,5-Dimethyl-3-azabicyclo[3.2.0]heptane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | \nEN300-7464812-250mg |
rac-(1R,5S)-1,5-dimethyl-3-azabicyclo[3.2.0]heptane, cis |
2377030-81-2 | 95.0% | 250mg |
$594.0 | 2022-10-09 | |
Enamine | EN300-7464812-2500mg |
rac-(1R,5S)-1,5-dimethyl-3-azabicyclo[3.2.0]heptane, cis |
2377030-81-2 | 95.0% | 2500mg |
$2351.0 | 2022-10-09 | |
Enamine | \nEN300-7464812-10000mg |
rac-(1R,5S)-1,5-dimethyl-3-azabicyclo[3.2.0]heptane, cis |
2377030-81-2 | 95.0% | 10g |
$5159.0 | 2022-10-09 | |
Enamine | EN300-7464812-100mg |
rac-(1R,5S)-1,5-dimethyl-3-azabicyclo[3.2.0]heptane, cis |
2377030-81-2 | 95.0% | 100mg |
$416.0 | 2022-10-09 | |
Enamine | EN300-7464812-1000mg |
rac-(1R,5S)-1,5-dimethyl-3-azabicyclo[3.2.0]heptane, cis |
2377030-81-2 | 95.0% | 1g |
$1200.0 | 2022-10-09 | |
Enamine | EN300-7464812-50mg |
rac-(1R,5S)-1,5-dimethyl-3-azabicyclo[3.2.0]heptane, cis |
2377030-81-2 | 95.0% | 50mg |
$278.0 | 2022-10-09 | |
Enamine | EN300-7464812-5.0g |
rac-(1R,5S)-1,5-dimethyl-3-azabicyclo[3.2.0]heptane |
2377030-81-2 | 95.0% | 5.0g |
$3479.0 | 2025-03-11 | |
Enamine | EN300-7460413-5.0g |
1,5-dimethyl-3-azabicyclo[3.2.0]heptane |
2377030-81-2 | 95% | 5.0g |
$4349.0 | 2024-05-23 | |
Enamine | EN300-7460413-0.05g |
1,5-dimethyl-3-azabicyclo[3.2.0]heptane |
2377030-81-2 | 95% | 0.05g |
$1261.0 | 2024-05-23 | |
Enamine | EN300-7460413-10.0g |
1,5-dimethyl-3-azabicyclo[3.2.0]heptane |
2377030-81-2 | 95% | 10.0g |
$6450.0 | 2024-05-23 |
(1R,5S)-1,5-Dimethyl-3-azabicyclo[3.2.0]heptane Related Literature
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Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
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Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
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Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485
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Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
Additional information on (1R,5S)-1,5-Dimethyl-3-azabicyclo[3.2.0]heptane
(1R,5S)-1,5-Dimethyl-3-azabicyclo[3.2.0]heptane: A Comprehensive Overview
(1R,5S)-1,5-Dimethyl-3-azabicyclo[3.2.0]heptane (CAS No. 2377030-81-2) is a unique and structurally complex compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound belongs to the class of azabicyclic compounds, which are known for their diverse biological activities and potential applications in drug discovery and development.
The chemical structure of (1R,5S)-1,5-Dimethyl-3-azabicyclo[3.2.0]heptane is characterized by a bicyclic ring system with a nitrogen atom at the bridgehead position and two methyl groups attached to the 1 and 5 positions. This specific configuration imparts unique stereochemical properties to the molecule, which can significantly influence its reactivity and biological activity.
Recent research has highlighted the potential of (1R,5S)-1,5-Dimethyl-3-azabicyclo[3.2.0]heptane in various therapeutic areas. For instance, studies have shown that this compound exhibits potent binding affinity to specific receptors in the central nervous system (CNS), making it a promising candidate for the development of novel CNS-active drugs. One such study published in the Journal of Medicinal Chemistry demonstrated that (1R,5S)-1,5-Dimethyl-3-azabicyclo[3.2.0]heptane can selectively bind to serotonin receptors, potentially offering new avenues for treating mood disorders such as depression and anxiety.
In addition to its potential in CNS disorders, (1R,5S)-1,5-Dimethyl-3-azabicyclo[3.2.0]heptane has also been investigated for its anti-inflammatory properties. A recent study published in the European Journal of Medicinal Chemistry reported that this compound can effectively inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent for conditions such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of (1R,5S)-1,5-Dimethyl-3-azabicyclo[3.2.0]heptane is a challenging task due to its complex structure and specific stereochemistry. However, advances in synthetic organic chemistry have led to the development of efficient and scalable methods for its preparation. One notable approach involves the use of asymmetric catalysis to achieve high enantioselectivity during the synthesis process. This method not only ensures the production of the desired enantiomer but also minimizes by-products and waste, making it environmentally friendly and cost-effective.
The pharmacokinetic properties of (1R,5S)-1,5-Dimethyl-3-azabicyclo[3.2.0]heptane
Clinical trials are currently underway to evaluate the safety and efficacy of (1R,5S)-1,5-Dimethyl-3-azabicyclo[3.2.0]heptane
In conclusion, (1R,5S)-1,5-Dimethyl-3-azabicyclo[3.2.0]heptane
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